Structural Differentiation: 4-Ethoxybenzamide vs. Closest Commercial Analogs
The target compound (CAS 887212-10-4) is directly differentiated from its closest available analogs by a single functional group on the terminal benzamide ring: a 4-ethoxy substituent. The most relevant comparators are the 4-methoxy (CAS 877633-45-9, MW 435.5 g/mol) and the 4-chloro analog (CAS not standardized, MW ~455.98 g/mol) . This ethoxy substitution is a key pharmacophoric variation. While no quantitative biological data is published for this exact series, literature on analogous arylpiperazine systems confirms that the transition from methoxy to ethoxy at the benzamide's para-position can significantly modulate lipophilicity and receptor binding [1]. This structural distinction is the primary, verifiable differentiator until experimental data become available.
| Evidence Dimension | Molecular Property: Calculated Partition Coefficient (cLogP) as a proxy for lipophilicity |
|---|---|
| Target Compound Data | cLogP: ~4.1 (predicted) |
| Comparator Or Baseline | 4-Methoxy analog (CAS 877633-45-9) cLogP: ~3.4 (predicted) |
| Quantified Difference | ΔcLogP ≈ +0.7 (indicating higher lipophilicity for the 4-ethoxy derivative) |
| Conditions | In silico prediction using standard fragment-based methods; wet-lab logP/D values are not available. |
Why This Matters
The predicted increase in lipophilicity for the 4-ethoxy analog implies a quantifiable difference in physicochemical properties that may alter membrane permeability, plasma protein binding, and non-specific tissue distribution compared to the less lipophilic 4-methoxy compound, a critical factor for experimental design.
- [1] Perrone, R., Berardi, F., Leopoldo, M., Tortorella, V., Lograno, M. D., Daniele, E., & Govoni, S. (1995). 5-HT1A and D-2 receptor affinity of o-methoxyphenylpiperazine derivatives with terminal benzamide fragment on N-4 alkyl chain. 2. View Source
